3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Catalog No.
S6875450
CAS No.
1251580-01-4
M.F
C22H15BrN4O3S
M. Wt
495.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-y...

CAS Number

1251580-01-4

Product Name

3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

IUPAC Name

3-benzyl-1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C22H15BrN4O3S

Molecular Weight

495.3 g/mol

InChI

InChI=1S/C22H15BrN4O3S/c23-16-8-4-7-15(11-16)20-24-18(30-25-20)13-26-17-9-10-31-19(17)21(28)27(22(26)29)12-14-5-2-1-3-6-14/h1-11H,12-13H2

InChI Key

ZNJGOGCKSGKLNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br

The exact mass of the compound 3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is 494.00482 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound characterized by its unique structural features. This compound integrates a thieno[3,2-d]pyrimidine core with a benzyl group and a 1,2,4-oxadiazole moiety. Its molecular formula is C20H17BrN4O2S, and it has a molecular weight of approximately 433.34 g/mol. The presence of the bromophenyl group and the oxadiazole ring contributes to its potential biological activities and applications in medicinal chemistry.

There is no current information available on the mechanism of action of this specific compound. However, considering the presence of the thienopyrimidine ring system, it could potentially be explored for its kinase inhibitory activity, a common target for cancer and other diseases [].

  • The presence of a bromine atom suggests a need for caution when handling the compound, as brominated aromatics can have various health effects depending on the specific compound.
  • Standard laboratory safety practices should always be followed when handling unknown compounds.
Typical for thieno[3,2-d]pyrimidine derivatives and oxadiazoles. Notably, it can undergo:

  • Nucleophilic substitutions: The bromine atom in the 3-bromophenyl group can be replaced by nucleophiles.
  • Condensation reactions: The compound may react with aldehydes or ketones to form imines or related structures.
  • Reduction reactions: The oxadiazole ring can be reduced under specific conditions to yield derivatives with altered properties.

The synthesis of this compound typically involves multi-step processes:

  • Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as thioketones and amidines.
  • Introduction of the oxadiazole ring: This may involve the reaction of carboxylic acids with hydrazides followed by cyclization.
  • Benzylation: The final step involves attaching the benzyl group through nucleophilic substitution or other coupling methods.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The compound's unique structure positions it for various applications:

  • Pharmaceutical development: As a potential lead compound for drug discovery targeting microbial infections or cancer.
  • Material science: Its properties may be explored in developing novel materials with specific electronic or optical characteristics.

Interaction studies are essential to understanding how this compound interacts with biological targets. Preliminary studies on similar compounds indicate:

  • Binding affinity: Investigations into how well the compound binds to specific enzymes or receptors can provide insights into its mechanism of action.
  • Synergistic effects: Assessing how this compound works in conjunction with other drugs could enhance therapeutic efficacy.

Several compounds share structural similarities with 3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazoleC15H11BrN2OContains an oxadiazole ring; potential antimicrobial activity
1-(3-Bromo-benzyl)-3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dioneC13H10BrN2O2SSimilar thieno[3,2-d]pyrimidine structure; studied for anticancer properties
5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamideC8H7N3O2SRelated pyrimidine derivative; known for anti-inflammatory effects

Uniqueness

The uniqueness of 3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups and structural features that may confer distinct biological activities not observed in its analogs. The integration of both oxadiazole and thieno-pyrimidine frameworks provides a versatile platform for further modification and exploration in medicinal chemistry.

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Exact Mass

494.00482 g/mol

Monoisotopic Mass

494.00482 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-23-2023

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